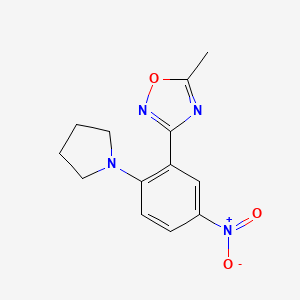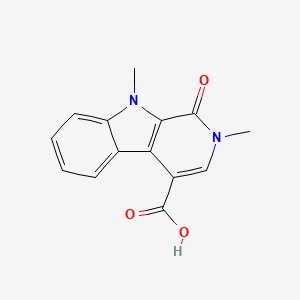
2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a class of alkaloids known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multiple steps, starting with the construction of the beta-carboline core. One common approach is the Fischer indole synthesis, which involves the cyclization of an indole derivative under acidic conditions. The reaction conditions often require strong acids, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted beta-carbolines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain cancer cells and modulating neurotransmitter systems.
Medicine: The compound has been investigated for its medicinal properties, particularly its potential as an antiviral and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and biological activity make it a valuable asset in the search for novel therapeutic agents.
作用機序
The mechanism by which 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
類似化合物との比較
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
6-Methoxy-1-methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid ethyl ester
Uniqueness: 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid stands out due to its specific structural features, such as the presence of an ethyl group at the 2-position and a methyl group at the 9-position. These structural differences can influence its biological activity and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
2-ethyl-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-3-17-8-10(15(19)20)12-9-6-4-5-7-11(9)16(2)13(12)14(17)18/h4-8H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCGCWWBQOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(anilinocarbonyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B7876338.png)





![4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde](/img/structure/B7876384.png)



![Furo[2,3-b]quinoline-2-carboxylic acid](/img/structure/B7876427.png)

![2-(4-methyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoic acid](/img/structure/B7876441.png)

